Copper carbonate

Description

Copper carbonate, specifically basic this compound (Cu₂(OH)₂CO₃), is a naturally occurring inorganic compound with a bright green or blue-green color. It forms through the reaction of copper with atmospheric oxygen, carbon dioxide, and water . Key properties include:

- Solubility: Insoluble in water and alcohol but soluble in acids, ammonia, and ammonium salts .

- Thermal Stability: Decomposes upon heating to form copper oxide (CuO), carbon dioxide, and water .

- Applications: Widely used as a pigment, catalyst, pesticide, and in the production of copper-based materials .

Structure

3D Structure of Parent

Properties

IUPAC Name |

copper;carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O3.Cu/c2-1(3)4;/h(H2,2,3,4);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZOTWYUIKXWOA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

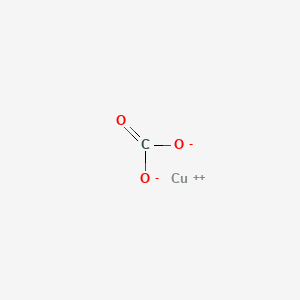

C(=O)([O-])[O-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuCO3, CCuO3 | |

| Record name | Copper(II) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Copper(II)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034471 | |

| Record name | Copper(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-green powder; Insoluble in water; [Redox Pty MSDS] | |

| Record name | Copper(II) carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1184-64-1, 7492-68-4 | |

| Record name | Copper(II) carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, copper(2+) salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper(II) carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbonic acid, copper salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Copper carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.338 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUPRIC CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9AOA5F11GJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COPPER(II) CARBONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/258 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Biological Activity

Copper carbonate (CuCO₃) is a compound that has garnered attention in various fields due to its biological activity, particularly in relation to its effects on health and the environment. This article explores the biological activity of this compound, focusing on its neurochemical effects, applications in bioremediation, and potential toxicity.

Neurochemical Effects

Recent studies have indicated that this compound can influence neurochemical processes. A study involving Wistar rats demonstrated that dietary copper, in the form of this compound, significantly increased the levels of acetylcholinesterase (AChE) in various tissues including the brain, kidneys, liver, and spleen. This enzyme plays a crucial role in neurotransmitter regulation and is linked to cognitive functions.

Key Findings:

- Increased AChE Levels : The administration of CuCO₃ resulted in elevated AChE levels across multiple organs, suggesting a potential neuroprotective role or modulation of neurotransmitter dynamics .

- Amyloid Beta Concentration : The presence of this compound was associated with increased plasma concentrations of β-amyloid, a peptide implicated in neurodegenerative diseases such as Alzheimer's . This raises concerns about the long-term implications of copper supplementation on neurological health.

Applications in Bioremediation

This compound nanoparticles (CuNPs) have shown significant promise in biotechnological applications, particularly in pollutant remediation. Research indicates that these nanoparticles can effectively degrade organic pollutants and remove toxic metals from contaminated environments.

Case Study: Fungal Synthesis of CuNPs

A study highlighted the biogenic synthesis of CuNPs using ureolytic fungi. The synthesized nanoparticles demonstrated:

- Catalytic Efficiency : CuNPs effectively degraded methyl red dye through Fenton-like reactions .

- Metal Removal : They exhibited high efficiency in removing chromate (Cr(VI)) from aqueous solutions via adsorption and reduction mechanisms .

This biotechnological approach not only aids in pollution remediation but also emphasizes sustainable methods for nanoparticle production.

Toxicological Profile

Despite its beneficial applications, this compound poses potential toxicity risks. Studies have shown that exposure to copper compounds can lead to various adverse effects on health.

Toxicity Observations:

- Organ Damage : In animal studies, exposure to Cu₂CO₃(OH)₂ nanoparticles resulted in morphological alterations across several organs including the stomach, liver, and kidneys. Histopathological evaluations revealed inflammatory responses and organ degeneration .

- Hematological Changes : Significant alterations were noted in hematological parameters indicating liver damage, with increased levels of alanine aminotransferase (ALT) serving as biomarkers for hepatic injury .

Summary Table of Biological Activities

Scientific Research Applications

Chemical Properties of Copper Carbonate

This compound exists primarily in two forms: the anhydrous form (CuCO₃) and the hydrated form (CuCO₃·Cu(OH)₂·2H₂O), commonly known as basic this compound or malachite. The compound is characterized by its low solubility in water and thermal stability, decomposing upon heating to yield copper(II) oxide and carbon dioxide. These properties make it suitable for various industrial applications.

Applications in Agriculture

Fungicides and Pesticides

this compound is widely used in agriculture as a fungicide and pesticide. It protects crops from fungal infections, playing a critical role in plant metabolism. However, its application requires careful management to avoid toxicity to beneficial organisms and minimize environmental impact .

Animal Feed

In animal husbandry, this compound is added to animal feed, particularly for poultry and ruminants, as it serves as a vital nutrient supplement .

Applications in Materials Science

Pigments

this compound is utilized in the production of pigments for ceramics, glass, and paints. Its vibrant colors are highly valued in artistic materials. For instance, it produces colors like verditer and mountain green when used in artist palettes .

Nanotechnology

Recent studies have explored the potential of this compound nanoparticles (CuNPs) in various applications due to their unique electronic and optical properties. These nanoparticles exhibit remarkable catalytic efficiency and antibacterial properties. They have been successfully synthesized using biogenic methods involving fungi, showcasing their potential in pollutant remediation .

Environmental Remediation

Pollutant Degradation

Biogenic this compound nanoparticles have been investigated for their effectiveness in degrading pollutants like methyl red dye and removing toxic metals such as chromium(VI). Studies demonstrate that these nanoparticles can catalyze reactions that lead to significant pollutant degradation, making them valuable for environmental cleanup efforts .

Fungal Synthesis of this compound Nanoparticles

A study demonstrated the synthesis of this compound nanoparticles using ureolytic fungi. The resultant nanoparticles exhibited excellent catalytic properties for degrading methyl red dye and efficiently removing chromium from aqueous solutions through both adsorption and reduction mechanisms .

| Pollutant | Initial Concentration | Removal Efficiency |

|---|---|---|

| Methyl Red | 100 mg/L | 85% within 90 min |

| Chromium VI | 50 mg/L | >90% after 3 days |

Targeted Delivery in Cancer Therapy

Research has shown that this compound nanoparticles can be targeted to cancer cells using folic acid-mediated delivery systems. This approach minimizes toxicity to normal cells while enhancing the therapeutic effects against cancer cells .

Chemical Reactions Analysis

Reaction with Acids

Copper carbonate readily reacts with acids, resulting in the formation of a metal salt, carbon dioxide, and water. The general reaction can be expressed as follows:

2.1.1 Reaction with Sulfuric Acid

When this compound reacts with sulfuric acid, the following reaction occurs:

This reaction is characterized as a neutralization process where this compound acts as a base, producing copper sulfate, carbon dioxide gas, and water. The evolution of carbon dioxide can be observed as effervescence during the reaction .

2.1.2 Reaction with Hydrochloric Acid

Similarly, this compound reacts with hydrochloric acid:

Here, copper(II) chloride is formed along with carbon dioxide and water. The reaction is also marked by the release of gas bubbles .

Thermal Decomposition

This compound undergoes thermal decomposition upon heating, breaking down into copper oxide and carbon dioxide:

This reaction is significant due to the observable color change from green (this compound) to black (copper oxide), which serves as a visual indicator of the reaction's progress3 .

Precipitation Reactions

This compound can also be synthesized through precipitation reactions involving copper(II) sulfate and sodium carbonate:

This reaction occurs when solutions of copper(II) sulfate and sodium carbonate are mixed, resulting in the formation of solid this compound .

Observations During Reactions

| Reaction | Initial Color | Final Color | Gas Evolved |

|---|---|---|---|

| CuCO₃ + H₂SO₄ | Green | Colorless solution | Yes (CO₂) |

| CuCO₃ + 2HCl | Green | Colorless solution | Yes (CO₂) |

| Heating of CuCO₃ | Green | Black (CuO) | Yes (CO₂) |

| Precipitation | Blue (from Cu²⁺) | Green solid | No |

Comparison with Similar Compounds

Copper Oxide (CuO)

- Chemical Structure: Black, monoclinic crystalline solid.

- Solubility : Insoluble in water but soluble in acids and cyanide solutions .

- Applications: Catalyst in organic reactions (e.g., methanol oxidation) . Production of ceramics, glass, and batteries . Less toxic than copper carbonate in environmental applications .

Key Difference : CuO lacks carbonate groups, making it more chemically inert in aqueous environments compared to Cu₂(OH)₂CO₃.

Copper Hydroxide (Cu(OH)₂)

Copper Sulfate (CuSO₄·5H₂O)

- Chemical Structure : Blue crystalline solid.

- Solubility : Highly soluble in water .

- Thermal Stability : Loses water molecules upon heating, forming anhydrous CuSO₄.

- Applications :

Key Difference : Water solubility makes CuSO₄ more versatile in aqueous applications but increases environmental toxicity risks compared to this compound .

Data Tables

Table 1: Comparative Properties of Copper Compounds

Research Findings and Contrasts

- Catalytic Performance : this compound-derived catalysts (e.g., Cu/SiO₂) show comparable copper loading to ammonia-evaporation methods, contradicting earlier assumptions about copper loss during synthesis .

- Environmental Impact : this compound in drinking water (0.12 mg/L) induces amyloid formation in hypercholesterolemic animal models, whereas tap water minerals mitigate this effect .

- Material Science : Copper slag (a byproduct containing copper compounds) enhances concrete strength when combined with microbiologically induced calcium carbonate precipitation, a distinct application from pure this compound .

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via the following stoichiometric equation:

Key parameters include:

Post-Reaction Processing

Post-precipitation steps ensure product purity:

Catalytic Performance

The resulting basic this compound demonstrated a 99% conversion rate in isoborneol dehydrogenation to camphor, surpassing traditional catalysts (80% efficiency). This highlights its industrial viability for large-scale organic syntheses.

Direct Synthesis from Copper Metal and Carbon Dioxide

A novel method described in a U.S. patent (US7411080B2) bypasses intermediate salts, synthesizing basic this compound directly from copper metal (Cu), carbon dioxide (CO₂), and oxygen (O₂).

Reaction Pathway

The overall reaction is represented as:

where . The process involves:

-

Oxidation/Dissolution : Copper metal reacts with aqueous ammonia and CO₂ to form a copper(II) amine complex:

-

Precipitation : Adjusting pH triggers basic this compound formation.

Process Optimization

Advantages Over Traditional Methods

-

Eliminates need for copper sulfate, reducing sulfate waste.

-

Higher purity (≤1% contaminants) due to controlled gas-phase reactions.

Hydrometallurgical Recovery from Electronic Waste

A sustainable approach recovers copper from electronic waste (e-waste) for carbonate synthesis, as demonstrated in a study from Indonesia.

Leaching and Precipitation Steps

-

Leaching : Copper is extracted from e-waste using sulfuric acid (H₂SO₄) and hydrogen peroxide (H₂O₂) as oxidizing agents. Optimal conditions include:

-

Acid concentration: 2–4 M H₂SO₄.

-

Temperature: 60–80°C.

-

Reaction time: 2–4 hours.

-

-

Precipitation : Sodium carbonate (Na₂CO₃) is added to the leachate to precipitate basic this compound:

Yield and Applications

-

Yield : 1.25 g basic this compound per gram of recovered copper.

-

Purity : 89.3% conversion efficiency, suitable for pigment production (e.g., "mountain blue").

Analytical Verification of this compound Composition

Laboratory protocols emphasize empirical formula determination. The gas evolution method quantifies CO₂ release during acid digestion, while colorimetric analysis measures copper ion concentration:

Gas Evolution Method

-

Procedure : Reacting basic this compound with HCl and measuring CO₂ mass loss.

-

Calculation :

Q & A

Q. How can the correct thermal decomposition equation of copper carbonate (CuCO₃) be determined experimentally?

Methodological Answer: To distinguish between the two decomposition pathways (CuCO₃ → CuO + CO₂ vs. 2CuCO₃ → Cu₂O + 2CO₂ + ½O₂), measure the gas volume released during controlled heating. Key steps:

- Use a gas syringe to collect CO₂ and O₂.

- Weigh CuCO₃ precisely (e.g., 0.411g for 100cm³ syringe capacity) .

- Heat the sample in a sealed tube and record gas volume.

- Compare observed volumes to theoretical predictions (1 mole of gas ≈ 24dm³ at RTP). Repeat trials to average results and minimize errors .

- Confirm the oxide product via color (CuO: black; Cu₂O: red) .

Table 1: Expected Gas Yields for Decomposition Pathways

| Reaction | Theoretical Gas Volume (per 0.411g CuCO₃) |

|---|---|

| CuCO₃ → CuO + CO₂ | ~100 cm³ CO₂ |

| 2CuCO₃ → Cu₂O + 2CO₂ + ½O₂ | ~150 cm³ total gas (CO₂ + O₂) |

Q. What are the standard methods for synthesizing basic this compound (CuCO₃·xCu(OH)₂) in the lab?

Methodological Answer: Basic this compound is synthesized via precipitation:

Q. How can the purity and composition of synthesized this compound be validated?

Methodological Answer:

- Elemental Analysis: Use atomic absorption spectroscopy (AAS) to quantify Cu²⁺ content .

- Thermogravimetric Analysis (TGA): Monitor mass loss during heating to confirm decomposition steps (e.g., CO₂ release at ~200°C) .

- X-ray Diffraction (XRD): Compare peaks to reference patterns for CuCO₃, CuO, or Cu₂O .

Advanced Research Questions

Q. What factors influence the preferential formation of CuO versus Cu₂O during thermal decomposition?

Methodological Answer:

- Temperature: Cu₂O forms at lower temperatures (<900°C), while CuO dominates at higher temperatures .

- Atmosphere: Inert vs. oxidative environments affect oxygen availability.

- Heating Rate: Slow heating favors complete decomposition to CuO; rapid heating may trap intermediates.

- Sample Purity: Impurities (e.g., organic residues) can catalyze side reactions. Validate via controlled experiments with TGA-DSC coupling .

Q. How can spectroscopic methods distinguish between this compound phases (e.g., amorphous vs. crystalline)?

Methodological Answer:

Q. What experimental designs are effective for studying this compound’s environmental impact in aquatic systems?

Methodological Answer:

- Controlled Mesocosms: Simulate marine conditions with varying pH (7.7–8.1), salinity, and Cu²⁺ concentrations .

- Measure Bioavailability: Use ICP-MS to quantify dissolved Cu²⁺ and assess toxicity to invertebrates (e.g., mollusks) under acidification .

- Table 2: Key Parameters in Aquatic Toxicity Studies (Adapted from )

| Condition | pH | [Cu²⁺] (μM) | ΩCa (Solubility) |

|---|---|---|---|

| Ambient | 8.14 | 0.031 | 4.3 |

| Acidified | 7.72 | 0.028 | 2.0 |

| Ambient + Cu | 8.13 | 0.084 | 4.1 |

| Acidified + Cu | 7.71 | 0.088 | 1.7 |

Q. How do biomimetic synthesis methods using amino acids affect this compound mineralization?

Methodological Answer:

- Additive-Driven Crystallization: Amino acids (e.g., glutamic acid) act as templates, altering crystal morphology and phase purity .

- Protocol: Compare mineralization in fungal growth supernatants (biogenic) vs. chemical synthesis with/without amino acids.

- Characterization: Use SEM to observe nanostructure differences and XRD to identify phase changes .

Q. What statistical approaches are recommended for analyzing stoichiometric variability in CuCO₃·xCu(OH)₂ samples?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.